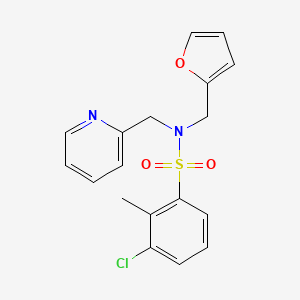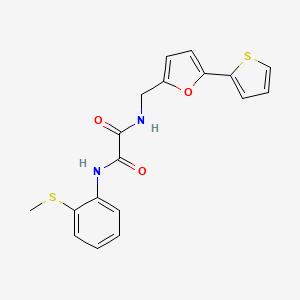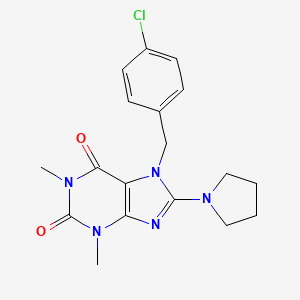
4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol” is a compound that belongs to the quinoline family . Quinoline is a versatile heterocyclic compound with applications in industrial and synthetic organic chemistry . It plays a significant role in medicinal chemistry and is a vital scaffold for drug discovery .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in various articles . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . A specific synthesis route for “4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol” is not mentioned in the available literature.科学的研究の応用
Antimicrobial Agents
4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol has shown promising potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
Anticancer Research
In the field of oncology, this compound has been explored for its anticancer properties. It has been found to induce apoptosis in cancer cells by interfering with their DNA replication processes. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a potential candidate for developing new cancer therapies .
Fluorescent Probes
Due to its unique chemical structure, 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol can be used as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon binding to specific biomolecules makes it useful in imaging and diagnostic applications. Researchers utilize this property to track cellular processes and detect the presence of various biomolecules in complex biological systems .
Enzyme Inhibition Studies
This compound has been investigated for its role as an enzyme inhibitor. It can bind to the active sites of certain enzymes, thereby inhibiting their activity. This property is particularly useful in studying enzyme kinetics and developing enzyme-targeted drugs. For example, it has been used to inhibit enzymes involved in metabolic pathways of pathogens, providing insights into potential therapeutic targets .
Photodynamic Therapy
In photodynamic therapy (PDT), 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol acts as a photosensitizer. When exposed to specific wavelengths of light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is being explored for treating various types of cancers and infections, offering a non-invasive treatment option .
Neuroprotective Agents
Research has also focused on the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. By mitigating these damaging processes, 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol holds potential as a therapeutic agent for neuroprotection .
特性
IUPAC Name |
4-[(4-methoxyanilino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-14-8-6-13(7-9-14)18-11-12-10-17(20)19-16-5-3-2-4-15(12)16/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZFXSGMYUWWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325805 |
Source


|
| Record name | 4-[(4-methoxyanilino)methyl]-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol | |
CAS RN |
333982-41-5 |
Source


|
| Record name | 4-[(4-methoxyanilino)methyl]-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

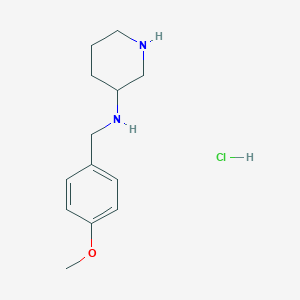
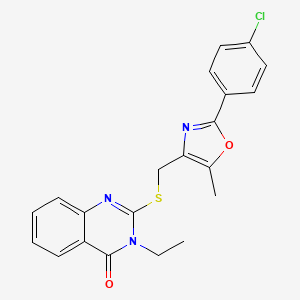
![methyl 5-(((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2832112.png)
![Ethyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2832114.png)
![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832115.png)
![N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2832116.png)
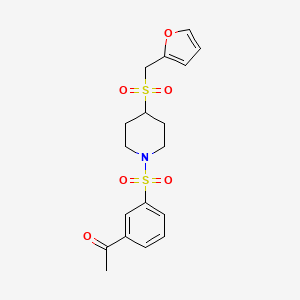
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2832122.png)
![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2832124.png)
![N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2832125.png)

